molecular formula C13H19NO2 B5705626 1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine

1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine

Cat. No. B5705626
M. Wt: 221.29 g/mol
InChI Key: IGSPTZHCSJVXHS-UHFFFAOYSA-N
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Description

1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmacology. This compound is a pyrrolidine derivative that is known to possess various biochemical and physiological effects.

Scientific Research Applications

Antibacterial Activity

1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine derivatives have been synthesized and evaluated for their antibacterial properties. Compounds with this structure, particularly those with modifications on the pyrrolidine ring, show potent antibacterial activity against both Gram-positive and Gram-negative bacteria (Kim et al., 2006), (Ahn et al., 2006).

Organometallic Chemistry

In the field of organometallic chemistry, 1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine derivatives have been utilized to form complexes with palladium and mercury. These complexes, characterized by their distinct NMR spectra and crystal structures, demonstrate the strong ligating ability of the pyrrolidine ring (Singh et al., 2003).

Synthesis of Tetrahydropyridines

This chemical has been used in the synthesis of highly functionalized tetrahydropyridines. Such syntheses demonstrate complete regioselectivity and excellent yields, contributing to advancements in organic chemistry and pharmaceutical synthesis (Zhu et al., 2003).

Ultrasound-Promoted Synthesis

1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine derivatives have been synthesized using ultrasound in aqueous media, highlighting an environmentally sustainable approach. This technique offers shorter reaction times and uses water as an eco-friendly solvent, marking an important step in green chemistry (Franco et al., 2012).

Corrosion Inhibition

Derivatives of 1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine have been investigated as corrosion inhibitors for steel in acidic environments. These studies demonstrate the potential of these compounds in industrial applications for protecting metal surfaces (Bouklah et al., 2006).

Quantum Chemical Investigation

Quantum chemical investigations have been conducted on substituted pyrrolidinones, including 1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine derivatives. These studies provide insight into the electronic properties and molecular densities of these compounds, which is crucial for understanding their reactivity and interactions in various applications (Bouklah et al., 2012).

properties

IUPAC Name

1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-5-4-6-13(11-12)16-10-9-14-7-2-3-8-14/h4-6,11H,2-3,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSPTZHCSJVXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3-Methoxyphenoxy)ethyl]pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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